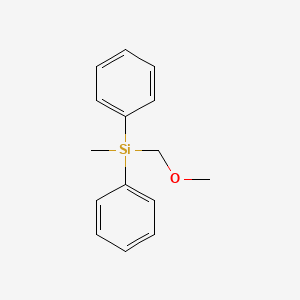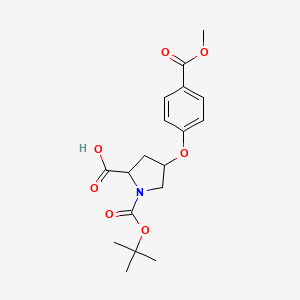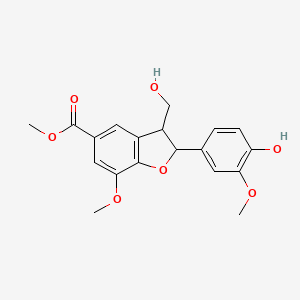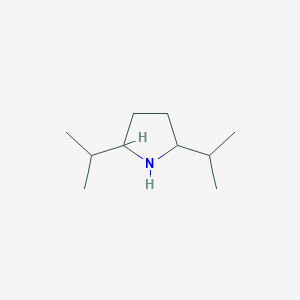![molecular formula C10H18O2Si B12106755 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane](/img/structure/B12106755.png)
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane is a compound that belongs to the class of bicyclic compounds. It features a bicyclo[2.2.1]heptane structure, which is a common scaffold in organic chemistry due to its rigidity and unique spatial arrangement. The compound is characterized by the presence of a dimethoxymethylsilane group attached to the bicyclo[2.2.1]heptane ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with silane reagents. One common method involves the hydrosilylation of bicyclo[2.2.1]hept-2-ene with dimethoxymethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under mild conditions, with the temperature maintained around 25-50°C and the reaction time ranging from a few hours to overnight .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using distillation or chromatography techniques to achieve the desired purity.
化学反应分析
Types of Reactions
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield the corresponding silane derivatives.
Substitution: The dimethoxymethylsilane group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds; reactions are conducted in inert atmospheres to prevent moisture interference.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted bicyclo[2.2.1]heptane derivatives depending on the nucleophile used.
科学研究应用
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its rigid structure makes it useful in the design of ligands for catalysis.
Biology: Investigated for its potential as a scaffold in drug design due to its unique spatial arrangement.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
作用机制
The mechanism of action of 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane involves its interaction with various molecular targets. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity. The dimethoxymethylsilane group can undergo hydrolysis to form silanol, which can further interact with biological molecules through hydrogen bonding and other interactions .
相似化合物的比较
Similar Compounds
Camphor: A bicyclo[2.2.1]heptane derivative with a ketone functional group.
Sordarins: Natural products containing the bicyclo[2.2.1]heptane scaffold.
α-Santalol and β-Santalol: Bioactive compounds with a bicyclo[2.2.1]heptane core.
Uniqueness
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane is unique due to the presence of the dimethoxymethylsilane group, which imparts distinct chemical reactivity and stability. This makes it a valuable compound in various applications, particularly in the synthesis of advanced materials and pharmaceuticals .
属性
分子式 |
C10H18O2Si |
|---|---|
分子量 |
198.33 g/mol |
InChI |
InChI=1S/C10H18O2Si/c1-11-10(12-2)13-9-6-7-3-4-8(9)5-7/h7-10H,3-6H2,1-2H3 |
InChI 键 |
LCLJJUMYJAPZRY-UHFFFAOYSA-N |
规范 SMILES |
COC(OC)[Si]C1CC2CCC1C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12106672.png)
![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid](/img/structure/B12106674.png)


![[2,3-Dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-4-yl] acetate](/img/structure/B12106692.png)



![6-Methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12106718.png)
![2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B12106721.png)

![ethyl 2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylate](/img/structure/B12106724.png)
![1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12106726.png)

